molecular formula C7H6F3NO B2897971 2-(2,2-Difluoroethoxy)-5-fluoropyridine CAS No. 2200966-19-2

2-(2,2-Difluoroethoxy)-5-fluoropyridine

Cat. No. B2897971
M. Wt: 177.126
InChI Key: DXGHNXRZVTXASC-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-5-fluoropyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material sciences.

Scientific Research Applications

Photoredox Catalysis in Synthetic Chemistry

Photoredox catalysis has emerged as a powerful tool for facilitating radical reactions, including fluoromethylation processes. Trifluoromethyl (CF3) and difluoromethyl (CF2H) groups are pivotal in the development of pharmaceuticals and agrochemicals, thanks to their structural and electronic properties. The use of visible-light-induced single-electron-transfer (SET) processes, mediated by common photocatalysts, enables efficient and selective radical fluoromethylation reactions. These reactions proceed via a redox-neutral process under mild conditions, highlighting the significance of incorporating fluorinated motifs into organic molecules for enhancing their chemical properties (Koike & Akita, 2016).

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles play a crucial role in the pharmaceutical and agrochemical industries due to their unique properties, such as enhanced metabolic stability and bioavailability. The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate exemplifies the versatility of fluorinated compounds in drug design and agrochemical applications. This methodology allows for the generation of various fluorinated heterocycles, demonstrating the utility of fluorinated groups in accessing medicinally relevant structures (Wu et al., 2017).

Mechanism-Based Inhibitors in Drug Discovery

Fluorinated compounds, including those containing difluoromethyl groups, are integral to the design of mechanism-based inhibitors for therapeutic applications. These inhibitors exploit the unique electronic properties of fluorine to modulate enzyme activity, offering a strategy for developing novel therapeutics. The role of fluorinated mechanism-based inhibitors in treating conditions such as cancer and infectious diseases underscores the importance of fluorine chemistry in medicinal chemistry and drug development efforts (Tysoe & Withers, 2014).

Enzyme-Catalyzed Reactions with Fluorinated Substrates

The incorporation of fluorine atoms into biomolecules through enzyme-catalyzed reactions is an area of significant interest. For example, the fluorinase enzyme catalyzes the SN2 fluorination reaction of S-adenosylmethionine with fluoride anion, leading to the formation of fluorinated nucleosides. This enzymatic activity illustrates the potential of fluorinated compounds in biosynthetic pathways, contributing to the development of fluorinated analogs of natural products with enhanced biological activity (Reddy, 2015).

properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGHNXRZVTXASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-5-fluoropyridine

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